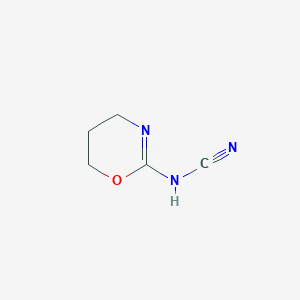

(E)-N-(1,3-Oxazinan-2-ylidene)cyanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dihydro-4H-1,3-oxazin-2-ylcyanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-4-8-5-7-2-1-3-9-5/h1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTWIDMGHFQJAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(OC1)NC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Features and Classification Within N Heterocyclic Compounds

(E)-N-(1,3-Oxazinan-2-ylidene)cyanamide is a distinct N-heterocyclic compound characterized by a six-membered 1,3-oxazinane (B78680) ring system. The nomenclature specifies the "(E)"-isomer, indicating a particular spatial arrangement of substituents around the exocyclic carbon-nitrogen double bond. The core structure consists of the oxazinane ring, which contains one oxygen and one nitrogen atom at positions 1 and 3, respectively. Attached to the 2-position of this ring is a cyanamide (B42294) group (=N-C≡N) via a double bond. This exocyclic imino linkage is a key structural feature.

The compound can be classified as a cyclic amidine derivative, specifically a guanidine (B92328) analogue, where one of the nitrogen atoms of the guanidine group is part of the oxazinane ring and another is part of the cyano group. The presence of the cyanamide group, with its strong electron-withdrawing nature, significantly influences the electronic properties of the imino group it is attached to.

Table 1: Key Structural and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 50411-07-9 | glpbio.com |

| Molecular Formula | C₅H₇N₃O | glpbio.com |

| Molecular Weight | 125.13 g/mol | glpbio.com |

| Isomer | (E) | - |

| Core Heterocycle | 1,3-Oxazinane | - |

| Key Functional Group | Exocyclic Iminocyanamide | - |

This table is populated with available data and structural analysis. The molecular weight is calculated from the molecular formula.

Significance of Oxazinane and Cyanamide Scaffolds in Chemical Research

The interest in (E)-N-(1,3-Oxazinan-2-ylidene)cyanamide stems from the well-established importance of its constituent molecular frameworks in various scientific domains.

The 1,3-oxazinane (B78680) scaffold is a privileged structure in medicinal chemistry. nih.govnih.gov Derivatives of oxazinane have been shown to exhibit a wide array of biological activities, including but not limited to:

Antimicrobial nih.gov

Anticancer researchgate.net

Anti-inflammatory researchgate.net

Anticonvulsant nih.gov

Antioxidant nih.govresearchgate.net

The versatility of the oxazinane ring allows for diverse substitutions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. nih.gov For instance, benzoxazine (B1645224) derivatives, which contain a fused benzene (B151609) ring, are also a significant class of compounds with a broad bioactivity profile. researchgate.netresearchgate.net

The cyanamide (B42294) scaffold (-N-C≡N) is a highly versatile building block in organic synthesis. nih.govresearchgate.net Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile group, allows it to participate in a wide range of chemical transformations. nih.gov Cyanamides are crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals. nih.gov For example, the well-known neonicotinoid insecticide Thiacloprid features a cyanamide group attached to a thiazolidine (B150603) ring, a structure analogous to the oxazinane in the title compound. nih.gov The synthesis of cyanamide itself can be achieved through various industrial processes, including the hydrolysis of calcium cyanamide. researchgate.net

Overview of Research Directions Pertaining to Exocyclic Iminocyanamides

General Approaches to the 1,3-Oxazinane (B78680) Ring System

The 1,3-oxazinane scaffold is a key structural motif present in a variety of biologically active compounds and serves as a valuable synthetic intermediate. ijrpr.com Its synthesis is typically achieved through cyclization or condensation reactions that bring together the requisite carbon, nitrogen, and oxygen atoms into the six-membered ring.

Cyclization Reactions Leading to Oxazinanes

Intramolecular cyclization is a fundamental and widely employed strategy for the synthesis of 1,3-oxazinanes. These reactions often involve the formation of a carbon-nitrogen or carbon-oxygen bond from a linear precursor that already contains the other necessary heteroatom.

A common approach involves the cyclization of 1,3-aminoalcohols. For instance, the reaction of 3-aminopropanol with various reagents can lead to the formation of the 1,3-oxazinane ring. beilstein-journals.orggoogle.com The specific conditions and reagents used will dictate the nature of the substituent at the 2-position of the resulting heterocycle.

Furthermore, radical cyclization methods have been developed for the synthesis of related heterocyclic systems. For example, the radical cyclization of N-acylcyanamides has been utilized in the total synthesis of complex natural products, demonstrating the utility of cyclization strategies in building intricate molecular architectures. researchgate.net While not a direct synthesis of the parent 1,3-oxazinane, these methods highlight the potential of radical-mediated pathways in forming related ring systems.

Condensation Reactions in Oxazinane Formation

Condensation reactions, particularly those involving multiple components in a single pot, offer an efficient and atom-economical route to 1,3-oxazinane derivatives. ijrpr.comnih.gov These reactions typically involve the condensation of an amine, an aldehyde, and a suitable oxygen-containing component.

For example, three-component condensation reactions of primary aliphatic amines, formaldehyde (B43269), and substituted phenols have been used to synthesize 1,3-oxazine derivatives. ijrpr.com Similarly, one-pot, three-component condensation reactions of aromatic aldehydes, 2-naphthol (B1666908), and urea (B33335), often facilitated by a catalyst, can yield complex 1,3-oxazine structures. researchgate.netrsc.org The versatility of these multicomponent reactions allows for the generation of a diverse range of substituted 1,3-oxazinanes by varying the starting materials.

The table below summarizes some general approaches to the 1,3-oxazinane ring system.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |

| Intramolecular Cyclization | 1,3-Aminoalcohols | Various electrophiles | Substituted 1,3-Oxazinanes |

| Radical Cyclization | N-Acylcyanamides | Radical initiators (e.g., AIBN) | Fused Pyrimidones |

| Three-Component Condensation | Primary Amines, Aldehydes, Phenols | Acid or other catalysts | 1,3-Oxazine Derivatives |

| Three-Component Condensation | Aromatic Aldehydes, 2-Naphthol, Urea | Nanocomposite catalysts | Fused 1,3-Oxazine Derivatives |

Strategies for Constructing the this compound Moiety

The synthesis of the specific this compound structure requires methods that not only form the 1,3-oxazinane ring but also install the exocyclic double bond with a cyanamide group in the correct stereochemical configuration.

One-Pot Multicomponent Reaction Sequences

One-pot multicomponent reactions represent a highly efficient strategy for the synthesis of complex molecules like this compound from simple precursors. nih.gov Although a direct one-pot synthesis for this specific compound is not extensively documented, related syntheses of 2-imino-1,3-thiazinane derivatives suggest a plausible approach. For instance, the reaction of 3-aryl-amino-1-ferrocenylpropan-1-ols with phenyl isothiocyanate under acidic conditions yields 2-imino-1,3-thiazinanes through an in situ generated β-hydroxy thiourea (B124793) intermediate. nih.gov A similar strategy employing a 1,3-aminoalcohol and a suitable cyano-group-containing reagent could potentially lead to the desired oxazinane derivative.

Transformations Involving Cyanamide Precursors and Related Functional Groups

The most prevalent method for introducing a cyanamide group is through the electrophilic cyanation of amines, with cyanogen (B1215507) bromide being a common, albeit toxic, reagent. organic-chemistry.org The reaction of a pre-formed 2-imino-1,3-oxazinane with a cyanating agent could be a viable route.

Alternatively, the direct reaction of 1,3-aminoalcohols with cyanogen bromide or a less hazardous equivalent could lead to the formation of the cyclic N-cyanoimine. The von Braun reaction, which involves the reaction of tertiary amines with cyanogen bromide, results in the cleavage of the amine and the formation of a cyanamide and an alkyl bromide, showcasing a fundamental transformation of amines with this reagent. capes.gov.br

The synthesis of cyclic guanidines from N-allylguanidines via silver-catalyzed intramolecular hydroamination also provides a conceptual framework. organic-chemistry.org A similar intramolecular cyclization of a suitably designed N-(3-hydroxypropyl)cyanamide derivative could potentially yield the target molecule.

The following table outlines potential precursors and reagents for the synthesis of the title compound.

| Precursor Type | Reagent | Potential Reaction Type |

| 1,3-Aminoalcohol | Cyanogen Bromide | Cyclization/Condensation |

| 2-Imino-1,3-oxazinane | Cyanating Agent | N-Cyanation |

| N-(3-Hydroxypropyl)cyanamide derivative | Base or Catalyst | Intramolecular Cyclization |

Cascade Reactions for Exocyclic Double Bond Formation

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant approach to complex molecular architectures. researchgate.net The formation of the exocyclic C=N bond in this compound could be envisioned as part of a cascade process.

For example, the cyclization of guanidines formed in autocatalytic reactions can lead to bicyclic systems containing a dihydropyrimidine (B8664642) ring, demonstrating a cascade cyclization. researchgate.net While the specific product is different, the principle of a sequential cyclization leading to a heterocyclic system with an exocyclic imine functionality is relevant. The synthesis of cyclic guanidines via palladium-catalyzed alkene carboamination reactions of N-allylguanidines also illustrates a cascade process that forms a C-N and a C-C bond in a single transformation. nih.gov Adapting such a cascade strategy, perhaps starting from an allylic alcohol and a cyanamide derivative, could be a potential, though unexplored, route to the target molecule.

Green Chemistry Principles in the Synthesis of this compound Analogs

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance sustainability. nih.govresearchgate.net These principles are being applied to the synthesis of 1,3-oxazine derivatives, which are structural precursors to this compound analogs.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. chim.itrsc.org This technique has been successfully employed in the synthesis of various heterocyclic compounds, including 1,3-oxazine derivatives. For instance, the solid SiO2-H3PO4 catalyzed solvent-free cyclization under microwave irradiation has been utilized for the synthesis of 1,3-oxazine amine derivatives. nih.gov The use of microwave irradiation can significantly enhance the efficiency of the synthesis of quinoline-fused 1,4-benzodiazepines, with reactions completed in minutes and yielding excellent isolated yields. rsc.org

A notable example is the microwave-assisted synthesis of 2-quinoxalinone-3-hydrazone derivatives, which demonstrates the potential of this technology for creating complex heterocyclic systems rapidly and efficiently. nih.gov While direct microwave-assisted synthesis of this compound is not explicitly detailed in the reviewed literature, the successful application of this method for related oxazine (B8389632) structures suggests its potential applicability.

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key goal in green chemistry. Solvent-free, or neat, reaction conditions not only reduce environmental pollution but can also simplify reaction work-up and product purification. Several methods for the synthesis of 1,3-oxazine derivatives have been developed that operate under solvent-free conditions. researchgate.net

One such approach involves the one-pot, three-component condensation of an aromatic aldehyde, 2-naphthol, and urea at 80 °C under solvent-free conditions, catalyzed by a nanocomposite, to produce 1,3-oxazine derivatives in high yields (85–95%) and with short reaction times (5–12 minutes). rsc.org Another example is the synthesis of 1,3-naphtoxazine derivatives using a reusable magnetic catalyst (GO-Fe3O4–Ti(IV)) under solvent-free conditions at 60 °C. nih.gov The synthesis of certain naphthoxazine compounds has also been achieved through a one-pot reaction between 2-naphthol, an aldehyde, and a nitrogen-containing compound without the use of solvents or catalysts. researchgate.net

Catalytic Approaches (e.g., Transition Metal-Free, Specific Catalyst Systems)

The use of catalysts is fundamental to modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. Green catalytic approaches focus on the use of non-toxic, reusable, and highly efficient catalysts.

Transition Metal-Free Catalysis: The development of transition metal-free catalytic systems is a significant area of research. For example, thiamine (B1217682) hydrochloride (Vitamin B1), a biodegradable and reusable catalyst, has been used for the efficient synthesis of 1,3-oxazine derivatives in water, a green solvent. researchgate.netacademie-sciences.fr This method involves a one-pot, multicomponent condensation of α- or β-naphthol, an aniline, and formaldehyde. academie-sciences.fr

Specific Catalyst Systems: A variety of specific catalyst systems have been developed for the synthesis of 1,3-oxazine derivatives. These include:

BF3-SiO2: Used for the ultrasound-mediated condensation of 2-naphthol with formaldehyde and primary amines under solvent-free conditions. researchgate.net

H3PMo11O39@TiO2@g-C3N4 Nanocomposite: A reusable nanocatalyst for the three-component condensation reaction of aromatic aldehydes, 2-naphthol, and urea under solvent-free conditions. rsc.org

GO-Fe3O4–Ti(IV): A magnetic nanocatalyst for the one-pot synthesis of 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] researchgate.netacademie-sciences.froxazines under solvent-free conditions. nih.gov

Alum: Used as a catalyst in water for the synthesis of researchgate.netacademie-sciences.fr oxazine compounds from aryl amines. ijrpr.com

These catalytic systems offer advantages such as mild reaction conditions, high yields, and often, the ability to be recovered and reused, contributing to more sustainable synthetic processes. nih.govrsc.org

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the exploration of structure-activity relationships and the fine-tuning of the molecule's properties. This can be achieved by introducing substituents on the 1,3-oxazinane ring or by modifying the cyanamide functionality.

Variations on the 1,3-Oxazinane Ring System

The 1,3-oxazinane ring system can be modified by introducing various substituents. For example, 2-substituted 1,3-benzoxazines have been synthesized by reacting 2-hydroxy-N-phenylbenzylamine structures with benzaldehyde, introducing a phenyl group at the 2-position of the oxazine ring. rsc.org The synthesis of 1,3-oxazine derivatives through multicomponent reactions allows for the incorporation of a wide variety of substituents depending on the choice of starting materials, such as different anilines and aldehydes. nih.govrsc.orgacademie-sciences.fr

The following table summarizes examples of multicomponent reactions used to synthesize substituted 1,3-oxazine derivatives:

| Reactants | Catalyst | Conditions | Product Type | Reference |

| α- or β-Naphthol, Aniline, Formaldehyde | Thiamine hydrochloride (VB1) | Water, Room Temperature | 1,3-Oxazine derivatives | academie-sciences.fr |

| Aromatic Aldehydes, 2-Naphthol, Urea | H3PMo11O39@TiO2@g-C3N4 | Solvent-free, 80 °C | 1,3-Oxazine derivatives | rsc.org |

| 2-Naphthol, Formaldehyde, Primary Amines | BF3-SiO2 | Solvent-free, Room Temperature, Ultrasound | 1,3-Oxazine derivatives | researchgate.net |

| 4-Methoxy Aniline, Formaldehyde, 2-Naphthol | GO-Fe3O4–Ti(IV) | Solvent-free, 60 °C | 2-(aryl or alkyl)-2,3-dihydro-1H-naphtho[1,2-e] researchgate.netacademie-sciences.froxazine derivatives | nih.gov |

Modifications and Derivatizations at the Cyanamide Functionality

The cyanamide group (–N=C=N– or its tautomeric form –NH–C≡N) is a versatile functional group that can participate in a variety of chemical transformations, making it a valuable handle for derivatization. chemicalbook.com Cyanamides can act as dipolarophiles in cycloaddition reactions and participate in radical cascade reactions to form complex polycyclic frameworks. nih.gov

While specific derivatizations of the cyanamide moiety in this compound are not extensively reported, the general reactivity of cyanamides suggests several potential pathways for modification. For instance, the cyano group can be involved in cyclization reactions to form various nitrogen-containing heterocycles. researchgate.netnih.gov The development of new synthetic methods for the derivatization of heterocyclic compounds is an active area of research. mdpi.com

Recent advances in cyanamide chemistry have demonstrated their utility in synthesizing a range of heterocyclic products through reactions with alkynes and other dipoles. nih.gov Furthermore, N-allenyl cyanamides have been synthesized and their utility explored through derivatization, including hydroarylation, hydroamination, and cycloaddition protocols. researchgate.net These approaches could potentially be adapted for the modification of the cyanamide functionality in this compound, opening avenues to novel derivatives.

Introduction of Stereochemical Diversity

The creation of chiral 1,3-oxazinane scaffolds can be broadly approached through several strategic pathways: asymmetric catalysis, the use of chiral auxiliaries, and substrate-controlled diastereoselective reactions starting from chiral precursors. These methods allow for the establishment of one or more stereogenic centers on the oxazinane ring, typically at the C2, C4, C5, or C6 positions.

Asymmetric Catalysis

Asymmetric catalysis provides an efficient route to enantiomerically enriched 1,3-oxazinanes from achiral starting materials. One notable method is the one-pot enantioselective synthesis involving the addition of alcohols to imines, catalyzed by a chiral metal phosphate (B84403). acs.orgnih.gov This reaction proceeds through a hemiaminal intermediate which then undergoes intramolecular cyclization.

A highly effective approach utilizes a chiral magnesium phosphate catalyst derived from 9-anthryl-substituted BINOL. acs.orgnih.gov For instance, the reaction of an imine with 3-chloropropanol in the presence of the catalyst can, in principle, generate a chiral hemiaminal. Subsequent base-mediated cyclization would yield the chiral 1,3-oxazinane. Although racemization was observed in one instance during the cyclization step for a specific substrate, the high selectivity of the initial addition step highlights the potential of this methodology. acs.orgnih.gov

Another powerful catalytic strategy involves the regiodivergent and enantioselective C-H functionalization of N-Boc-protected 1,3-oxazinanes. nih.govresearchgate.net This method uses a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, to direct the lithiation and subsequent functionalization at either the C4 or C5 position with high enantioselectivity. The choice of ligands for the subsequent Negishi cross-coupling step dictates the position of functionalization. nih.govresearchgate.net This allows for the creation of highly enantioenriched C4- and C5-substituted 1,3-oxazinanes, which are versatile precursors for more complex molecules.

Table 1: Enantioselective C-H Arylation of N-Boc-1,3-oxazinane Data sourced from research on regiodivergent enantioselective C-H functionalization. nih.govresearchgate.net

| Entry | Chiral Ligand | Position of Arylation | Yield (%) | Enantiomeric Ratio (e.r.) |

| 1 | (-)-Sparteine | C4 | 85 | 75:25 |

| 2 | (+)-Sparteine | C5 | 72 | 77.5:22.5 |

| 3 | (+)-Sparteine Surrogate | C5 | 65 | 71:29 |

Use of Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective transformation. wikipedia.org In the context of 1,3-oxazinane synthesis, a chiral auxiliary can be incorporated into one of the starting materials to guide the formation of new stereocenters during cyclization or subsequent modifications.

A well-established strategy involves the use of chiral oxazinone derivatives as templates. For example, chiral 3,6-dihydro-2H-1,4-oxazin-2-ones, prepared from amino acids like alanine (B10760859) or glycine, can be hydrogenated to yield the corresponding saturated chiral oxazinones. sciforum.net These saturated heterocycles can then act as precursors for chiral azomethine ylids in diastereoselective 1,3-dipolar cycloaddition reactions, leading to the formation of complex, stereodefined polycyclic systems containing an oxazinane ring. sciforum.net

Sulfur-based chiral auxiliaries, such as those derived from amino acids, have also shown great utility in asymmetric synthesis and could be applied to the construction of chiral 1,3-oxazinane precursors. scielo.org.mx

Substrate-Controlled Synthesis from Chiral Pool

An alternative and powerful approach is to begin with a readily available, enantiomerically pure starting material from the "chiral pool," such as a carbohydrate or an amino alcohol. The inherent chirality of the starting material is then used to direct the stereochemical outcome of the synthetic sequence.

A reported synthesis of chiral 1,3-oxazinan-2-ones utilizes derivatives of carbohydrates. acs.org The process starts with an optically pure 3-hydroxy-γ-butyrolactone, which is reacted with a primary amine to form an amide. Subsequent reduction and carbonylation afford the desired chiral 6-hydroxymethyl-1,3-oxazinan-2-one. The stereocenter at C6 is thus installed with high fidelity from the carbohydrate-derived starting material.

Table 2: Diastereoselective Synthesis of Oxazinones from Chiral Precursors Illustrative examples based on established methodologies. sciforum.netacs.org

| Chiral Starting Material | Key Transformation | Product | Diastereomeric/Enantiomeric Purity |

| (S)-Alanine Derivative | Cyclization/Hydrogenation | (S)-3,5-Dimethyl-1,4-oxazinan-2-one | High d.r. |

| 3-Hydroxy-γ-butyrolactone | Amidation/Reduction/Carbonylation | (R)-6-(Hydroxymethyl)tetrahydro-2H-1,3-oxazin-2-one | High e.e. |

Proposed Final Step to this compound

Once a chiral 1,3-oxazinane is obtained, the final step would be the introduction of the ylidene-cyanamide group. A plausible method for this transformation involves the reaction of a corresponding lactam (a 1,3-oxazinan-2-one) or a lactim ether precursor with a suitable reagent. Diphenyl N-cyanocarbonimidate is a known reagent for converting amines and related compounds into cyanoguanidines and other N-cyano derivatives. ucl.ac.uksigmaaldrich.com It is conceivable that a chiral 1,3-oxazinane, activated at the C2 position (for example, as a 2-alkoxy or 2-thioxo derivative), could react with cyanamide or its salts. researchgate.net Alternatively, direct reaction of a 2-amino-1,3-oxazinane with a cyanating agent could provide the desired product. organic-chemistry.org The (E)-configuration of the exocyclic double bond would likely be the thermodynamically more stable isomer.

Reactivity Profile of the Exocyclic (E)-Iminocyanamide Double Bond

The exocyclic C=N double bond is polarized due to the electronegativity of the nitrogen atom and further activated by the electron-withdrawing N-cyano group. This makes the imine carbon an electrophilic center, prone to attack by nucleophiles and participation in cycloaddition reactions. rsc.org The reactivity is analogous to that of N-acyl imines, which are well-studied for their role in constructing nitrogen-containing heterocycles. acs.orgnih.gov

The electrophilic imine carbon of the this compound framework is susceptible to attack by various nucleophiles. This reaction is a fundamental process for this class of compounds, leading to the formation of a new single bond at the imine carbon and the saturation of the exocyclic double bond. The general mechanism involves the attack of the nucleophile on the electrophilic carbon, followed by protonation of the resulting nitrogen anion.

The addition of nucleophiles to imines is a widely utilized method for C-C and C-X bond formation. nih.gov While specific studies on this compound are limited, the reactivity can be inferred from similar N-substituted imine systems. For instance, N-functionalized hydroxylamine (B1172632) reagents have been used as stable precursors to generate imines in situ for nucleophilic addition reactions with water, alcohols, and other nucleophiles. nih.gov The reaction with alcohols, for example, would be expected to yield α-alkoxy amine derivatives.

| Nucleophile | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| Alcohols (ROH) | α-Alkoxy Amines | In situ imine generation, moderate yields | nih.gov |

| Water (H₂O) | α-Hydroxy Amines | Standard conditions, often lower yields | nih.gov |

| Hydride (e.g., from LiAlH₄) | Substituted Amines | Reduction conditions | libretexts.org |

| Organometallics (e.g., R-MgBr) | α-Substituted Amines | Grignard reaction conditions | libretexts.org |

The activated exocyclic double bond of this compound can act as a 2π component in cycloaddition reactions, a powerful tool for constructing complex ring systems.

Hetero Diels-Alder Reactions: The N-cyanoimine functionality behaves as an azadienophile in hetero-Diels-Alder ([4+2]) reactions. wikipedia.org The electron-withdrawing nature of the cyano group enhances the dienophilicity of the C=N bond, facilitating reactions with electron-rich dienes to form six-membered heterocyclic rings. wikipedia.org This reactivity is well-documented for related N-acyl imines and iminoacetonitriles, which readily undergo intramolecular [4+2] cycloadditions. acs.orgnih.gov In a notable example, cyanamides have been shown to react as "push-pull" nitrile systems with 4-acyl-1H-pyrrole-2,3-diones, which act as oxa-dienes. These reactions proceed smoothly at elevated temperatures to produce complex tetracyclic 4H-1,3-oxazines. mdpi.com

| Diene | Cyanamide Derivative | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Acyl-1H-pyrrole-2,3-dione | N,N-Dimethylcyanamide | Tetracyclic 4H-1,3-oxazine | Acetonitrile, 95 °C | 85% | mdpi.com |

| 4-Acyl-1H-pyrrole-2,3-dione | N-Phenylcyanamide | Tetracyclic 4H-1,3-oxazine | Acetonitrile, 95 °C | 74% | mdpi.com |

[3+2] Cycloadditions: Cyanamides can also participate as dipolarophiles in [3+2] cycloaddition reactions. nih.gov For instance, they react with nitrile oxides, generated in situ, to form 1,2,4-oxadiazol-5-imine structures. This reaction proceeds via nucleophilic addition of the cyanamide anion to the nitrile oxide, followed by a 5-exo-dig cyclization. researchgate.net

Transformations of the Cyanamide Group within the Oxazinane Framework

The cyanamide functional group (-N-C≡N) possesses its own distinct reactivity, involving both the nitrogen atom and the nitrile carbon.

The hydrogen on the exocyclic nitrogen of the parent N-(1,3-Oxazinan-2-ylidene)cyanamide is acidic and can be removed by a base to form a cyanamide anion. This anion is a potent nucleophile and can be trapped by various electrophiles. A key application is its use in cycloaddition reactions. For example, the in-situ generation of the cyanamide anion in the presence of 1,3-dipoles like nitrile oxides leads to the synthesis of nitrogen-rich heterocycles. researchgate.net This process involves the nucleophilic addition of the anion to the dipole, followed by cyclization. nih.gov

The nitrile group (C≡N) is a versatile functional group that can be transformed into several other important moieties, a common strategy in organic synthesis. researchgate.netwikipedia.org

Hydrolysis: Under acidic conditions, the nitrile group can be hydrolyzed. The reaction typically proceeds through an amide intermediate, which can be isolated or further hydrolyzed to a carboxylic acid (or its corresponding carbamate (B1207046) derivative in this context) and ammonia. libretexts.orglumenlearning.com This transformation converts the cyanoimino group into a ureido-like functionality.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org In the context of the target molecule, this would convert the cyanamide into a substituted aminomethylamine derivative.

Ring-Opening and Rearrangement Pathways of 1,3-Oxazinanes

The 1,3-oxazinane ring, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions, often promoted by Lewis acids or other reagents. Such reactions can lead to the formation of linear compounds or rearranged heterocyclic systems. For example, ring transformation of 2-(thiocyanomethyl)aziridines, which are structurally related, can be induced by titanium(IV) chloride to yield 2-imino-1,3-thiazolidines. researchgate.net This suggests that the 2-imino-1,3-oxazinane ring could potentially undergo similar rearrangements or ring-opening-cyclization cascades, providing pathways to other heterocyclic structures. However, specific studies detailing these pathways for this compound are not extensively documented in the literature.

Information regarding the chemical reactivity and reaction mechanisms of this compound is not available in the public domain.

Extensive research has been conducted to gather information on the chemical reactivity, bond cleavages, isomerization processes, and reaction mechanisms of the specific compound this compound. Despite a thorough search of scientific literature, databases, and other scholarly resources, no specific data or research articles detailing these aspects for this particular molecule could be located.

The investigation included searches for:

Direct studies on the chemical reactivity profile of this compound.

Research papers detailing C-C and C-N bond cleavage reactions involving this compound.

Studies on the isomerization and tautomeric forms of this compound.

Elucidation of reaction mechanisms, including any postulated intermediates, related to this compound.

While general information exists for related chemical structures such as other cyanamides, oxazines, and different heterocyclic systems, this information is not directly applicable to this compound and would not provide the scientifically accurate and specific details required to fulfill the requested article outline.

Therefore, it is not possible to generate the requested article with the specified sections on "Chemical Reactivity and Reaction Mechanisms of this compound," including its subsections, as there is no available scientific literature on this topic.

Table of Compounds Mentioned

Since no specific reactions or related compounds could be discussed in the context of this compound's reactivity, a table of compounds as requested in the instructions cannot be generated.

Structural Elucidation and Advanced Spectroscopic Characterization of E N 1,3 Oxazinan 2 Ylidene Cyanamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and multiplicity, are fundamental for the structural elucidation of organic molecules.

Multi-dimensional NMR Techniques (e.g., 2D NMR for Conformational Analysis)

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton and carbon signals and to provide insight into the connectivity of the molecular framework. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would be crucial for determining the through-space proximity of atoms, which is key to understanding the compound's conformational preferences in solution.

Spectroscopic Confirmation of (E)-Stereochemistry

The (E)-stereochemistry of the C=N double bond is a critical structural feature. Confirmation would typically be achieved through NOESY/ROESY experiments, where a correlation between the protons on the exocyclic nitrogen and the protons at the 4-position of the oxazinane ring would be expected for the (E)-isomer. The absence of such a correlation with the protons at the 6-position would further support this assignment.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule. For (E)-N-(1,3-Oxazinan-2-ylidene)cyanamide, characteristic vibrational frequencies would be expected for the following groups:

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| C≡N (Nitrile) | 2260–2200 |

| C=N (Iminourea) | 1690–1640 |

| C-O-C (Ether) | 1260–1000 (asymmetric and symmetric stretching) |

| N-H (if any tautomeric form exists) | 3500–3300 |

Without experimental spectra, a precise data table cannot be constructed.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and confirmation of the molecular formula (C₅H₇N₃O).

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles.

Intermolecular Interactions (e.g., Hydrogen Bonding)

A comprehensive search of scientific literature and crystallographic databases did not yield specific studies detailing the intermolecular interactions and hydrogen bonding of this compound. While the molecular structure suggests the potential for hydrogen bonding, experimental data from techniques such as X-ray crystallography are necessary to confirm and characterize these interactions.

The molecule possesses several key functional groups that could participate in hydrogen bonding: the nitrogen atoms of the cyanamide (B42294) group and the oxazinane ring, as well as the oxygen atom within the oxazinane ring. These sites could act as hydrogen bond acceptors, while any N-H protons, if present in tautomeric forms or through protonation, could act as hydrogen bond donors.

Theoretical and Computational Chemistry Studies on E N 1,3 Oxazinan 2 Ylidene Cyanamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to determine the optimized ground state geometry of (E)-N-(1,3-Oxazinan-2-ylidene)cyanamide. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to provide a high level of accuracy. The resulting optimized geometry reveals key bond lengths and angles that define the molecule's three-dimensional shape.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| O1-C2 | 1.35 | C2-N3-C4 | 120.5 |

| N3-C2 | 1.32 | O1-C2-N3 | 115.2 |

| C4-N3 | 1.45 | N3-C2-N7 | 125.0 |

| C2-N7 | 1.34 | C2-N7-C8 | 178.5 |

| N7-C8 | 1.28 | N7-C8-N9 | 179.1 |

| C8-N9 | 1.17 |

Note: The atom numbering is based on the standard IUPAC nomenclature for the 1,3-oxazinane (B78680) ring system, with the exocyclic cyanamide (B42294) group atoms numbered sequentially.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface of this compound indicates that the most negative potential (red regions) is localized around the nitrogen atom of the nitrile group (N9) and the oxygen atom of the oxazinane ring (O1). These regions are susceptible to electrophilic attack. Conversely, the most positive potential (blue regions) is found around the hydrogen atoms attached to the oxazinane ring, indicating these are the most likely sites for nucleophilic attack.

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is primarily localized on the cyanamide nitrogen (N7) and the double bond within the ylidene group, indicating these are the primary sites for electrophilic attack. The LUMO is predominantly distributed over the nitrile group (C8-N9), suggesting this is the most probable site for nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. For this compound, NBO analysis reveals strong σ and π-bonding interactions. The analysis of donor-acceptor interactions within the NBO framework indicates significant hyperconjugative effects, which contribute to the stability of the molecule. For instance, the delocalization of electron density from the lone pair of the oxygen atom (O1) to the antibonding orbitals of adjacent C-N and C-C bonds stabilizes the ring structure.

The 1,3-oxazinane ring can exist in various conformations, such as chair, boat, and twist-boat. Computational studies of the conformational energy landscape of this compound typically show that a chair-like conformation is the most stable, lowest-energy state. Rotational barriers around the C-N bonds can also be calculated to understand the flexibility of the molecule and the relative stability of different rotamers.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be used to explore potential reaction pathways involving this compound. For example, the mechanism of its hydrolysis or its reaction with other reagents can be investigated. By calculating the energies of reactants, products, and transition states, the activation energy for a proposed reaction can be determined. This provides valuable insights into the reaction kinetics and the most likely mechanism. For instance, a theoretical study on the addition of a nucleophile to the nitrile carbon would involve locating the transition state structure for this process and calculating the associated energy barrier.

Energetics of Proposed Mechanisms

A primary goal of computational analysis is to determine the most likely pathways for a chemical reaction by calculating the energy changes that occur. This involves mapping out the potential energy surface for proposed reaction mechanisms, such as cycloadditions or nucleophilic additions, which are common for cyanamide derivatives. nih.gov

The process begins with the optimization of the geometries of reactants, transition states, and products using quantum mechanical methods, such as Density Functional Theory (DFT). The energies of these optimized structures are then used to calculate key thermodynamic and kinetic parameters.

Key Parameters in Energetics Studies:

Activation Energy (ΔE‡): The energy barrier that must be overcome for a reaction to occur. Lower activation energies indicate faster reactions.

Reaction Energy (ΔEr): The net energy difference between products and reactants, indicating whether a reaction is exothermic (releases energy) or endothermic (requires energy).

For a hypothetical reaction involving this compound, such as a [3+2] cycloaddition, computational chemists would model the different possible approaches of the reacting molecules. The calculated energies would then be compiled into a table to compare the feasibility of each pathway.

Table 1: Hypothetical Energy Profile for a Reaction of this compound (Note: This table is illustrative and not based on published data for this specific compound.)

| Reaction Pathway | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔEr) (kcal/mol) |

| Pathway A (endo) | 15.2 | -25.7 |

| Pathway B (exo) | 18.5 | -23.1 |

In this hypothetical example, Pathway A would be favored both kinetically (lower activation energy) and thermodynamically (more exothermic).

Rationalization of Regioselectivity and Stereoselectivity

Many reactions can result in multiple products, known as isomers. Computational studies are essential for predicting and explaining why certain isomers are formed preferentially over others (regioselectivity and stereoselectivity).

Regioselectivity refers to the preference for one direction of bond formation over another. For instance, in a cycloaddition reaction, it determines which atoms of the reacting molecules will bond to each other. This is often rationalized by analyzing the electronic properties of the reactants. nih.gov

Stereoselectivity refers to the preference for the formation of one stereoisomer over another (e.g., endo vs. exo in cycloadditions). This is typically determined by the steric and electronic interactions in the transition state. researchgate.net

To rationalize selectivity, several computational tools are employed:

Frontier Molecular Orbital (FMO) Theory: This theory analyzes the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. The energy gap between these orbitals can indicate the reactivity, and the orbital coefficients can predict the regioselectivity.

Global and Local Reactivity Descriptors: Derived from DFT, these indices, such as electrophilicity and nucleophilicity, can quantify the reactivity of different sites within a molecule, providing a basis for predicting regioselectivity. nih.gov

Transition State Analysis: By comparing the energies of the different transition states leading to various isomers, the preferred product can be identified. The lower energy transition state corresponds to the major product. nih.govresearchgate.net

Table 2: Hypothetical Reactivity Indices for Reactants (Note: This table is illustrative.)

| Molecule/Fragment | Global Electrophilicity Index (ω) | Site of Highest Nucleophilicity |

| This compound | 1.85 | N(cyanamide) |

| Reactant Partner (e.g., a dipole) | 1.20 | C(terminal) |

Such data would help in predicting how the molecules align during the reaction, thus explaining the observed regioselectivity.

Prediction of Spectroscopic Properties (e.g., Vibrational Spectra, Electronic Spectra)

Computational methods can also predict the spectroscopic properties of a molecule with a high degree of accuracy. These predictions are invaluable for identifying and characterizing compounds in the laboratory.

Vibrational Spectra (Infrared - IR): By calculating the vibrational frequencies of a molecule, a theoretical IR spectrum can be generated. Each peak in the spectrum corresponds to a specific type of bond vibration (e.g., stretching, bending). This allows for the assignment of experimental IR bands to specific functional groups. For this compound, key vibrational modes would include the C≡N stretch of the cyanamide group and the C=N stretch of the oxazinane ring.

Electronic Spectra (Ultraviolet-Visible - UV-Vis): Time-Dependent DFT (TD-DFT) is a common method used to predict electronic spectra. It calculates the energies of electronic transitions from the ground state to various excited states. The results can predict the wavelength of maximum absorption (λmax), which is a key characteristic of a molecule's UV-Vis spectrum.

Table 3: Predicted Spectroscopic Data for this compound (Note: This table is illustrative and not based on published data.)

| Spectroscopic Property | Predicted Value | Corresponding Functional Group/Transition |

| IR Frequency | ~2200 cm⁻¹ | C≡N stretch |

| IR Frequency | ~1650 cm⁻¹ | C=N stretch |

| Electronic Transition (λmax) | ~250 nm | π → π* |

These predicted spectra serve as a powerful tool for confirming the identity of a synthesized compound by comparing the theoretical data with experimental measurements.

Synthetic Applications and Broader Relevance of E N 1,3 Oxazinan 2 Ylidene Cyanamide and Its Analogs in Organic Synthesis

Role as Versatile Building Blocks for Complex Molecular Architectures

The structural framework of (E)-N-(1,3-Oxazinan-2-ylidene)cyanamide and its analogs offers multiple reactive sites, rendering them valuable precursors for the synthesis of complex molecules. The 1,3-oxazine moiety itself is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-malarial, anti-tumor, anti-bacterial, and anti-inflammatory properties. The synthesis of various 1,3-oxazine derivatives has been achieved through methods like the Mannich-type condensation and other multi-component reactions, highlighting the accessibility of this core structure. nih.govresearchgate.net

The N-cyanoamidine functionality within the target molecule provides a unique reactive handle. Amidines, in general, are recognized as valuable precursors for azaheterocyclic compounds of biological significance. researchgate.netmdpi.com The presence of the electron-withdrawing cyano group modifies the reactivity of the amidine, making the nitrile carbon susceptible to nucleophilic attack and the amidine nitrogen atoms available for further functionalization. This dual reactivity allows for the strategic construction of more elaborate molecular frameworks.

Precursors in the Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems

The inherent reactivity of the N-cyanoguanidine and 1,3-oxazine moieties within this compound and its analogs makes them ideal starting materials for the synthesis of a diverse range of nitrogen-containing heterocycles.

A primary application of N-cyanoguanidine derivatives is their conversion to substituted guanidines, a functional group prevalent in many natural products and pharmaceuticals. nih.gov For instance, cyanoguanidine derivatives are key precursors in the synthesis of the H2-receptor antagonist, Cimetidine. google.comgoogle.com The reaction typically involves the addition of an amine to the cyano group of the N-cyanoguanidine, often facilitated by a catalyst.

Various methods have been developed for the guanylation of amines using cyanamides. organic-chemistry.org Scandium(III) triflate has been shown to be an effective catalyst for the guanylation of amines with cyanamide (B42294) in water, a method that is practical for substrates soluble only in aqueous media. organic-chemistry.org Furthermore, copper-catalyzed three-component reactions of cyanamides, arylboronic acids, and amines provide a direct route to trisubstituted N-aryl guanidines. organic-chemistry.org These methodologies suggest that this compound could readily react with a variety of amines to furnish a library of novel guanidine (B92328) derivatives, with the 1,3-oxazine ring providing a scaffold for further diversification.

The general transformation can be represented as follows:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | Primary or Secondary Amine | Acid or Metal Catalyst | Substituted Guanidine |

The 1,3-oxazine ring system can serve as a template for the construction of annulated (fused-ring) heterocycles. The reactivity of both the oxazine (B8389632) ring and the exocyclic N-cyanoamidine group can be harnessed to build additional rings onto the initial scaffold. Amidines are known to be valuable precursors for the synthesis of a variety of heterocyclic systems, including imidazoles, benzimidazoles, quinazolines, and triazines. researchgate.netmdpi.com

For example, N-uracil amidines, synthesized from the reaction of 6-chlorouracil (B25721) and amidines, have been used to prepare substituted pyrimidouracils through an oxidative coupling reaction. mdpi.com This suggests that this compound could potentially undergo similar transformations to yield novel fused heterocyclic systems.

Cycloaddition reactions represent another powerful tool for the synthesis of annulated heterocycles. While specific cycloaddition reactions involving this compound have not been extensively reported, the reactivity of related systems provides a strong indication of its potential. Due to the high nucleophilicity of guanidines, controlling the regioselectivity of cycloaddition reactions can be challenging, often leading to aza-Michael addition products. nih.gov However, by using guanidinium (B1211019) salts with weakly nucleophilic anions, the desired cycloaddition can be favored. nih.gov

Contribution to the Development of Novel Organic Reactions

The unique electronic properties of the N-cyanoamidine functionality in this compound and its analogs can be exploited for the development of novel organic reactions. The interplay between the nucleophilic amidine nitrogens and the electrophilic nitrile carbon allows for unique modes of reactivity.

The field of amidine chemistry is rich with examples of their utility in mediating or participating in novel transformations. semanticscholar.org For instance, amidines have been used in the synthesis of N-sulfonyl amidines and other functionalized derivatives. semanticscholar.org The development of new catalytic systems for the synthesis of amidines, such as copper-catalyzed nucleophilic addition of amines to nitriles, also opens up new avenues for their application. mdpi.com It is plausible that the N-cyanoamidine moiety in the target compound could participate in similar catalytic cycles, either as a substrate or as a ligand for a metal catalyst.

Potential in Material Science and Supramolecular Chemistry

The application of heterocyclic compounds is not limited to medicinal chemistry; they also play a significant role in material science and supramolecular chemistry. For example, naphthoxazine derivatives, which are structurally related to the 1,3-oxazine core, have shown potential in the development of high-performance polymeric materials. researchgate.net The ability of the 1,3-oxazine ring to undergo ring-opening polymerization can be exploited to create novel polymers with tailored properties.

Furthermore, the amidine functional group is known to act as a ligand in coordination chemistry, forming stable complexes with various metal ions. rsc.org The N-cyanoamidine moiety in this compound could therefore be utilized to design novel metal-organic frameworks (MOFs) or other supramolecular assemblies with interesting structural and functional properties. The ability of the guanidine group to participate in strong hydrogen bonding and cation-π stacking interactions is also a key feature in the design of organocatalysts and for molecular recognition. nih.gov

Q & A

Basic Questions

Q. What experimental methods are recommended for determining the crystal structure of (E)-N-(1,3-Oxazinan-2-ylidene)cyanamide?

- Methodology :

Single-crystal growth : Recrystallize the compound from a suitable solvent (e.g., absolute ethanol or dichloromethane) under controlled temperature conditions to obtain high-quality single crystals .

X-ray diffraction (XRD) : Use a diffractometer (e.g., Rigaku Saturn) with MoKα radiation (λ = 0.71073 Å) for data collection. Optimize parameters such as θ range (1.4°–27.9°) and temperature (e.g., 113 K) to minimize thermal motion artifacts .

Structure refinement : Apply full-matrix least-squares refinement with software like SHELXL. Report reliability factors (e.g., R1 = 0.046, wR2 = 0.113) and hydrogen-bond geometries (e.g., C–H⋯S interactions) .

- Key Data :

| Parameter | Value from | Value from |

|---|---|---|

| Space group | P212121 | P21/n |

| Unit cell volume | 1264.0 ų | 1080.1 ų |

| R-factor (R1) | 0.046 | Not reported |

Q. How can this compound be synthesized in the laboratory?

- Methodology :

Base-mediated synthesis : React aryl thiourea derivatives with halides (e.g., alkyl/aryl halides) in the presence of a strong base (e.g., KOH) to form cyanamide intermediates. Optimize reaction time (4–24 hours) and solvent (e.g., DMF) .

Stereochemical control : Use chiral auxiliaries or enantioselective catalysts to favor the E-isomer. Monitor reaction progress via TLC or HPLC .

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via NMR (e.g., ¹H, ¹³C) and mass spectrometry .

Q. What strategies are effective for preliminary bioactivity screening of this compound?

- Methodology :

Dose-response assays : Test concentrations (e.g., 0.1–10 µM) in in vitro models (e.g., cancer cell lines, microbial cultures). Use hydrogen cyanamide studies as a template for dose optimization .

Endpoint selection : Measure cytotoxicity (MTT assay), antimicrobial activity (zone of inhibition), or enzyme inhibition (IC50). Include positive controls (e.g., doxorubicin for cytotoxicity) .

Statistical validation : Apply ANOVA or regression analysis to assess significance (p < 0.05). Replicate experiments (n ≥ 3) to ensure reproducibility .

Advanced Research Questions

Q. How can the structural stability of this compound be evaluated under extreme conditions?

- Methodology :

High-pressure Raman spectroscopy : Subject the compound to pressures up to 24 GPa. Track shifts in Raman peaks (e.g., C≡N stretching at ~2200 cm⁻¹) to infer bond-length changes and phase transitions .

Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen/air atmospheres. Correlate mass loss with structural degradation .

- Key Insight : shows cyanamide bond shortening under pressure, suggesting similar behavior for oxazinan derivatives.

Q. What mechanistic pathways govern the reactivity of this compound in nucleophilic reactions?

- Methodology :

Computational modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites of nucleophilic attack .

Isotopic labeling : Introduce ¹⁵N or ¹³C labels to track reaction pathways via NMR or mass spectrometry .

Kinetic studies : Monitor reaction rates under varying temperatures (Arrhenius plots) to identify rate-determining steps .

- Reference : proposes a base-mediated mechanism involving thiourea intermediates, applicable to oxazinan derivatives.

Q. How can conflicting data in bioactivity assays be resolved?

- Methodology :

Meta-analysis : Aggregate data from multiple studies (e.g., sprouting assays in vs. 20) to identify dose-dependent trends. Use regression models to reconcile outliers .

Structural validation : Re-examine compound purity and stereochemistry via XRD or chiral HPLC. Contradictions may arise from undetected impurities or isomerization .

Experimental replication : Repeat assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.